
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate
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Overview
Description
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is a chemical compound with the CAS number 130169-66-3 It is a derivative of benzenamine, featuring two butoxy groups and a morpholinyl group attached to the benzene ring, and is combined with sulfate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate typically involves the reaction of 2,5-dibutoxybenzenamine with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with sulfuric acid to obtain the sulfate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzenamine derivatives.
Scientific Research Applications
Analytical Applications
One of the primary applications of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is in analytical chemistry. It can be effectively analyzed using high-performance liquid chromatography (HPLC).
- HPLC Methodology : The compound can be separated using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Pharmacological Applications
Benzenamine derivatives have been studied for their pharmacological properties, particularly their potential as therapeutic agents.
- Antiviral Activity : Research indicates that certain benzenamine derivatives exhibit potent antiviral activity against filoviruses such as Ebola and Marburg viruses. These compounds have shown good metabolic stability and low toxicity in preliminary studies, suggesting their potential for further development as antiviral therapies .
- Enzyme Inhibition : Some studies have explored the role of benzenamine derivatives in inhibiting specific enzymes. For instance, compounds related to benzenamine structures have demonstrated significant inhibitory effects on carbonic anhydrase IX, an enzyme implicated in cancer progression. This inhibition may lead to anticancer effects by inducing apoptosis in cancer cell lines .
Case Study 1: Antiviral Efficacy
A study published in 2020 highlighted the discovery of small molecule inhibitors based on benzenamine structures that effectively inhibit the entry of Ebola virus into host cells. The most promising compounds exhibited effective concentrations (EC50) below 10 μM against both Ebola and Marburg viruses, indicating broad-spectrum activity against these pathogens .
Case Study 2: Anticancer Properties
Research conducted on benzenesulfonamide derivatives demonstrated that modifications to the benzenamine structure could enhance its anticancer properties. The study found that certain derivatives showed selectivity for carbonic anhydrase IX over other isoforms and could induce significant apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a viable pathway for developing new cancer therapeutics .
Summary of Chemical Properties
Property | Value |
---|---|
Chemical Formula | C18H32N2O7S |
Average Molecular Mass | 420.520 g/mol |
Monoisotopic Mass | 420.193 g/mol |
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2,5-dibutoxy-4-(4-piperidinyl)-, sulfate
- Benzenamine, 2,5-dibutoxy-4-(4-pyrrolidinyl)-, sulfate
Uniqueness
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the morpholinyl group plays a crucial role in the compound’s activity and interactions.
Biological Activity
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H28N3O3S
- Molecular Weight : 364.50 g/mol
It contains a benzenamine backbone with two butoxy groups and a morpholine substituent, which may influence its biological interactions.
2. Cytotoxicity Studies
Cytotoxicity assays reveal that certain benzenamine derivatives can inhibit cell proliferation in cancer cell lines. For instance, the cytotoxicity against Vero cells (African green monkey kidney cells) is assessed using the half-maximal inhibitory concentration (IC50). A study noted that analogous compounds had IC50 values ranging from micromolar to nanomolar concentrations . The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, is crucial for evaluating the therapeutic potential of these compounds.
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 5.2 | 50 |
Compound B | 0.12 | 258 |
Benzenamine derivative | TBD | TBD |
The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may act as inhibitors of key metabolic pathways in bacteria or cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on various benzenamine derivatives, it was found that modifications at the para position of the aromatic ring significantly enhanced antibacterial activity. The presence of morpholine groups was associated with increased lipophilicity, facilitating better membrane penetration and subsequent antimicrobial effects .
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of benzenamine derivatives highlighted their potential in cancer therapy. The study utilized several human cancer cell lines to evaluate the antiproliferative effects and found promising results, indicating that structural modifications could lead to improved selectivity and potency against specific cancer types .
Properties
CAS No. |
130169-66-3 |
---|---|
Molecular Formula |
C18H32N2O7S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylaniline;sulfuric acid |
InChI |
InChI=1S/C18H30N2O3.H2O4S/c1-3-5-9-22-17-14-16(20-7-11-21-12-8-20)18(13-15(17)19)23-10-6-4-2;1-5(2,3)4/h13-14H,3-12,19H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ONLYZWBOMYPZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N)OCCCC)N2CCOCC2.OS(=O)(=O)O |
Origin of Product |
United States |
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